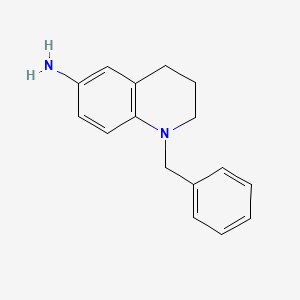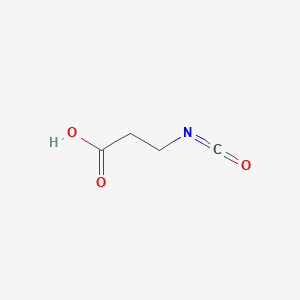![molecular formula C12H11N3S B13271413 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13271413.png)
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and a phenyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-mercapto-5-amino thiazoles with α-aminonitriles, followed by cyclization to form the desired imidazo[2,1-b][1,3]thiazole structure . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods typically utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the thiazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit bacterial DNA gyrase, leading to antibacterial effects . Additionally, the compound can interact with cellular signaling pathways, affecting cell proliferation and apoptosis, which is relevant for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the methyl group at the 3-position.
2-Methylimidazo[2,1-b][1,3]thiazole: Lacks the phenyl group at the 6-position.
3-Methyl-2-phenylimidazo[2,1-b][1,3]thiazole: The phenyl group is attached to the 2-position instead of the 6-position.
Uniqueness
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11N3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C12H11N3S/c1-8-7-16-12-14-10(11(13)15(8)12)9-5-3-2-4-6-9/h2-7H,13H2,1H3 |
InChI Key |
FHQUOFQXOGXNQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol](/img/structure/B13271367.png)
![(3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13271370.png)
![{[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid](/img/structure/B13271377.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13271379.png)

![4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B13271386.png)

![Thieno[3,2-c]pyridine hydrochloride](/img/structure/B13271392.png)


